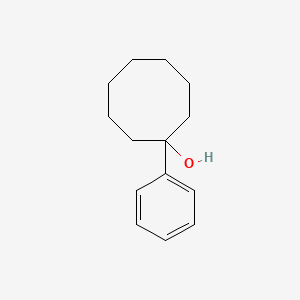

1-Phenylcyclooctanol

Description

1-Phenylcyclooctanol (C₁₄H₂₀O, MW 204.31 g/mol) is a cycloaliphatic alcohol featuring a phenyl group attached to an eight-membered cyclooctanol ring. It is synthesized via the Grignard reaction, where cyclooctanone reacts with phenylmagnesium chloride in anhydrous tetrahydrofuran (THF), followed by purification via column chromatography . Key spectral identifiers include:

- ¹H NMR: Aromatic protons (δ 7.53–7.25 ppm) and aliphatic protons (δ 2.09–1.56 ppm) corresponding to the cyclooctane ring .

- GC-MS: Molecular ion peak at m/z 204 (M⁺), with characteristic fragments at m/z 186 (loss of H₂O), 171 (C₆H₅CO⁺), and 118 (base peak, cyclooctene-related fragment) .

Under photolytic conditions with (diacetoxyiodo)benzene, this compound undergoes oxidative cleavage to form 1-phenyl-8-iodooctan-1-one (m/z 330) and cycloalkenols (e.g., 1-phenyl-3-cycloocten-1-ol), indicating a propensity for ring-opening and iodination reactions .

Properties

Molecular Formula |

C14H20O |

|---|---|

Molecular Weight |

204.31 g/mol |

IUPAC Name |

1-phenylcyclooctan-1-ol |

InChI |

InChI=1S/C14H20O/c15-14(13-9-5-4-6-10-13)11-7-2-1-3-8-12-14/h4-6,9-10,15H,1-3,7-8,11-12H2 |

InChI Key |

OHGPSYGBMRHHJP-UHFFFAOYSA-N |

Canonical SMILES |

C1CCCC(CCC1)(C2=CC=CC=C2)O |

Origin of Product |

United States |

Comparison with Similar Compounds

a) 1-Benzylcyclooctanol (C₁₅H₂₂O, MW 218.33 g/mol)

b) 1-Methylcyclopentanol (C₆H₁₂O, MW 100.16 g/mol)

- Key Differences : Smaller five-membered ring with a methyl substituent.

- Safety : Classified as a flammable liquid (flash point 57°C) with irritant properties .

- Applications : Primarily used as a solvent or intermediate, lacking the pharmaceutical relevance observed in phenyl-substituted analogues .

Compounds with Smaller Ring Systems

a) 1-Phenyl-1-cyclopentanol (C₁₁H₁₄O, MW 162.23 g/mol)

- Structural Comparison: Five-membered cyclopentanol ring reduces steric strain compared to cyclooctanol, lowering molecular weight by ~20%.

- Applications: Used in fine chemical synthesis, but its smaller ring may limit stability in high-stress reactions compared to 1-phenylcyclooctanol .

b) 1-(Phenylethynyl)-1-cyclopentanol (C₁₃H₁₄O, MW 186.25 g/mol)

- Key Differences : Incorporates a phenylethynyl group (C≡C-Ph), introducing sp-hybridized carbons.

- Spectral Data : InChIKey ZDUXLFHBOAAXED-UHFFFAOYSA-N; unique MS fragments likely include m/z 185 (M⁺ – H) and 77 (C₆H₅⁺) .

- Reactivity: The ethynyl group enables click chemistry or alkyne-specific reactions, absent in this compound .

Functionalized Derivatives

a) 1-Phenyl-1-cyclopropanecarboxylic Acid (C₁₀H₁₀O₂, MW 162.19 g/mol)

- Key Differences: Cyclopropane ring with a carboxylic acid group, increasing polarity (logP ~1.5 vs. ~3.5 for this compound) .

- Applications: Used as a biochemical reagent; the carboxylic acid enables salt formation or conjugation, unlike the alcohol functionality of this compound .

Comparative Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.